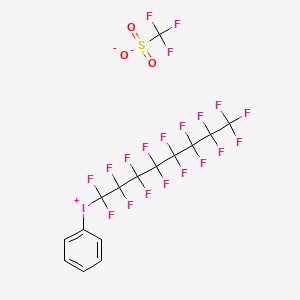
(Perfluor-n-octyl)phenyliodoniumtrifluormethansulfonat
Übersicht
Beschreibung
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate is a chemical compound with the molecular formula C15H5F20IO3S and a molecular weight of 772.14 g/mol . It is a hypervalent iodine compound, characterized by the presence of a perfluorinated alkyl chain and a trifluoromethanesulfonate group. This compound is primarily used in research settings, particularly in the fields of organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in various organic transformations, including oxidation and substitution reactions.
Materials Science: The compound is employed in the synthesis of fluorinated materials, which have applications in coatings, electronics, and other advanced materials.
Biological Research: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Biochemische Analyse
Biochemical Properties
(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the context of cationic polymerization and 3D printing using two distinct light sources . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of cationic polymers with enhanced UV stability . The nature of these interactions involves the activation of specific enzymes that catalyze the polymerization process, leading to the formation of stable polymeric structures.
Cellular Effects
The effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate affects cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific enzymes, either inhibiting or activating their activity, which in turn affects various biochemical pathways. The changes in gene expression induced by (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are mediated through its interaction with transcription factors and other regulatory proteins, leading to alterations in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate change over time due to its stability and degradation properties . This compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate vary with different dosages in animal models . At lower doses, this compound can induce beneficial effects on cellular function and metabolism. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
(Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. The effects on metabolic pathways are mediated through its interactions with specific enzymes and regulatory proteins.
Transport and Distribution
Within cells and tissues, (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its biochemical activity. The transport and distribution of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are critical for its function, as they determine the concentration and availability of the compound in different cellular regions.
Subcellular Localization
The subcellular localization of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular regions, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects. The activity and function of (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate are influenced by its localization, as different cellular compartments provide distinct biochemical environments.
Vorbereitungsmethoden
The synthesis of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate typically involves the reaction of (Perfluoro-n-octyl)iodobenzene with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(Perfluoro-n-octyl)iodobenzene+Trifluoromethanesulfonic acid→(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate
Analyse Chemischer Reaktionen
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of various substrates.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition: The compound can also undergo addition reactions with unsaturated substrates.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane and acetonitrile, as well as catalysts like silver trifluoromethanesulfonate . Major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Wirkmechanismus
The mechanism of action of (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate involves its ability to act as an electrophilic reagent. The compound can donate its iodine atom to various substrates, facilitating the formation of new chemical bonds. This electrophilic behavior is attributed to the presence of the hypervalent iodine center, which is stabilized by the perfluorinated alkyl chain and the trifluoromethanesulfonate group .
Vergleich Mit ähnlichen Verbindungen
(Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate can be compared with other hypervalent iodine compounds, such as:
- (Perfluoro-n-octyl)phenyliodonium chloride
- (Perfluoro-n-octyl)phenyliodonium bromide
- (Perfluoro-n-octyl)phenyliodonium acetate
These compounds share similar structural features but differ in their counterions. The trifluoromethanesulfonate group in (Perfluoro-n-octyl)phenyliodonium trifluoromethanesulfonate provides unique reactivity and stability, making it particularly useful in certain applications .
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(phenyl)iodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F17I.CHF3O3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)32-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJCHNACSIGQK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F20IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375109 | |
| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-89-5 | |
| Record name | (Heptadecafluorooctyl)(phenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Perfluoro-n-octyl)phenyliodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


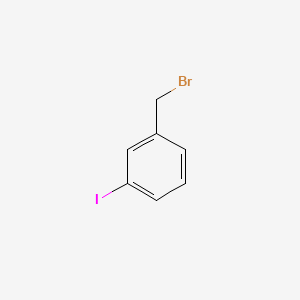

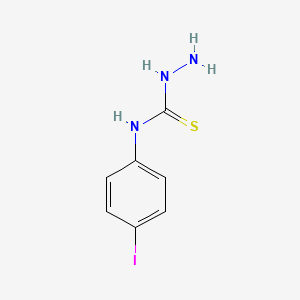
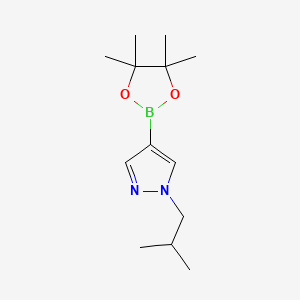
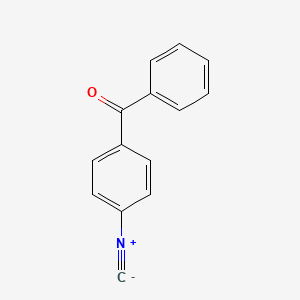
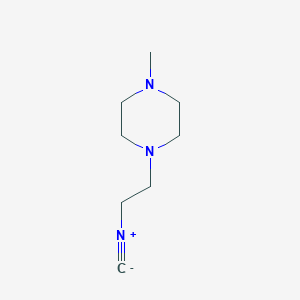
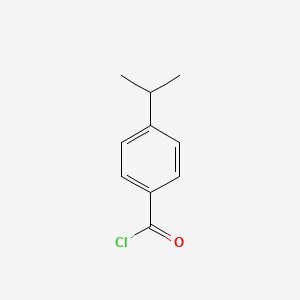
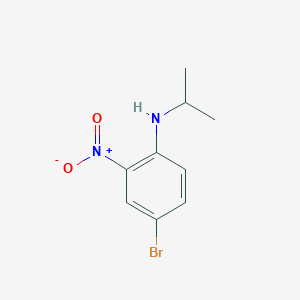
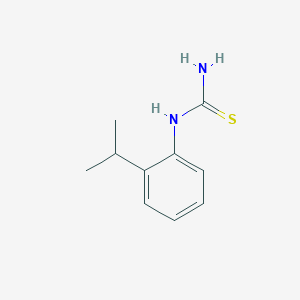
![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)
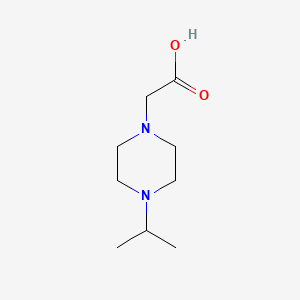

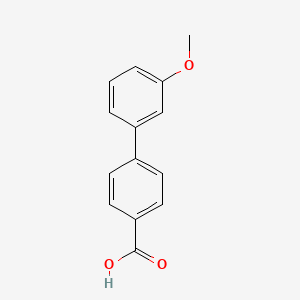
![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)
